

# Application Notes and Protocols for Molybdenum Oxide in Organic Solar Cell Fabrication

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MOLYBDENUM OXIDE	
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### Introduction

**Molybdenum oxide** (MoOx), a transition metal oxide, has emerged as a critical material in the advancement of organic solar cells (OSCs). Its primary role is as a hole transport layer (HTL), where it facilitates the efficient extraction and transport of holes from the photoactive layer to the anode while simultaneously blocking electrons. This function is crucial for achieving high power conversion efficiencies (PCE) and enhancing the operational stability of OSCs.

The advantages of MoOx as an HTL are manifold. It possesses a high work function, which can be tuned to align favorably with the highest occupied molecular orbital (HOMO) of various donor materials in the active layer, thereby minimizing the energy barrier for hole extraction.[1] [2] Furthermore, MoOx is optically transparent in the visible region, ensuring that a maximal number of photons reach the photoactive layer.[1][2] Unlike the commonly used conductive polymer PEDOT:PSS, MoOx is chemically stable and less acidic, which contributes to the improved longevity of OSC devices.[3]

This document provides detailed application notes and experimental protocols for the incorporation of MoOx into organic solar cells, covering both thermal evaporation and solution-based deposition methods.

# Data Presentation: Performance of Organic Solar Cells with MoOx HTL

The use of MoOx as a hole transport layer has been shown to yield high-performance organic solar cells. The following tables summarize the key performance parameters of OSCs utilizing MoOx with two common photoactive layer systems: P3HT:PCBM and PM6:Y6.

Table 1: Performance of P3HT:PCBM-based Organic Solar Cells with **Molybdenum Oxide** (MoOx) Hole Transport Layer.

Depositio n Method of MoOx	Precursor /Conditio ns	Power Conversi on Efficiency (PCE) (%)	Open- Circuit Voltage (Voc) (V)	Short- Circuit Current Density (Jsc) (mA/cm²)	Fill Factor (FF) (%)	Referenc e(s)
Solution- Processed (Sol-Gel)	Bis(2,4- pentanedio nato)molyb denum(VI) dioxide in isopropano I, 150°C anneal	3.3	Not Reported	Not Reported	~65	[4]
Thermal Evaporatio n	MoO3 powder	Comparabl e to solution- processed	Not Reported	Not Reported	~65	[4]
Polymer- Assisted Deposition	Aqueous system	Better than PEDOT:PS S and evaporated MoOx	Not Reported	Not Reported	Not Reported	



Table 2: Performance of PM6:Y6-based Organic Solar Cells with **Molybdenum Oxide** (MoOx) Hole Transport Layer.

Depositio n Method of MoOx	Precursor /Conditio ns	Power Conversi on Efficiency (PCE) (%)	Open- Circuit Voltage (Voc) (V)	Short- Circuit Current Density (Jsc) (mA/cm²)	Fill Factor (FF) (%)	Referenc e(s)
Solution- Processed	Molybdenu m acetylaceto nate with an oxidant	16.8	Not Reported	Not Reported	Not Reported	[1][2]
Inkjet- Printed	o- xylene:tetr alin solvent	3.31 (1 sun), 4.37 (500 lux)	Not Reported	Not Reported	Not Reported	[5]

### **Experimental Protocols**

# Protocol 1: Deposition of Molybdenum Oxide by Thermal Evaporation

Thermal evaporation is a widely used physical vapor deposition technique to create thin, uniform films of MoOx.

### Materials and Equipment:

- Molybdenum (VI) oxide (MoO3) powder (99.95% purity or higher)
- Thermal evaporator system equipped with a quartz crystal microbalance (QCM)
- Tungsten or molybdenum evaporation boats
- Substrates (e.g., ITO-coated glass)



- Substrate holder and shutter
- High-vacuum pump system (capable of reaching < 7 x 10<sup>-7</sup> Torr)

- Substrate Preparation: Clean the ITO-coated glass substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen gas. An optional UV-ozone treatment can be performed to improve the wettability and remove organic residues.
- Evaporator Setup: Load the MoO3 powder into a clean evaporation boat. Place the cleaned substrates onto the substrate holder.
- Vacuum Down: Pump down the chamber of the thermal evaporator to a base pressure of less than  $7 \times 10^{-7}$  Torr.
- Deposition:
  - Once the desired vacuum is reached, begin to heat the evaporation boat by gradually increasing the current.
  - Monitor the deposition rate using the QCM. A typical deposition rate for MoOx is around
     0.1-1 Å/s.[6]
  - Once the desired deposition rate is stable, open the shutter to begin depositing MoOx onto the substrates.
  - Deposit a film of the desired thickness, typically in the range of 3-15 nm for OSC applications.
  - Close the shutter to stop the deposition.
- Cool Down and Venting: Allow the system to cool down before venting the chamber with an inert gas like nitrogen.
- Sample Retrieval: Carefully remove the substrates with the deposited MoOx film for subsequent processing steps.



### Protocol 2: Solution-Processing of Molybdenum Oxide from Molybdenum Acetylacetonate

This protocol describes a sol-gel approach to deposit MoOx films from a molybdenum acetylacetonate precursor.[1][2]

### Materials and Equipment:

- Molybdenum acetylacetonate (MoO2(acac)2)
- Anhydrous isopropanol
- Oxidant (as specified in the literature, e.g., hydrogen peroxide)
- · Spinner for spin-coating
- Hotplate
- Nitrogen-filled glovebox (recommended)

- Precursor Solution Preparation:
  - Dissolve molybdenum acetylacetonate in anhydrous isopropanol to achieve the desired concentration (e.g., 0.5% w/v).[7]
  - Add the oxidant to the solution as per the specific literature procedure to facilitate the formation of MoOx.
  - Stir the solution until the precursor is fully dissolved.
- Substrate Preparation: Clean ITO-coated glass substrates as described in Protocol 1.
- Spin-Coating:
  - Transfer the cleaned substrates and the precursor solution into a nitrogen-filled glovebox.



- Dispense the MoOx precursor solution onto the ITO substrate.
- Spin-coat the solution at a typical speed of 3000-5000 rpm for 30-60 seconds to achieve a uniform film.
- Annealing:
  - Transfer the coated substrates to a hotplate inside the glovebox.
  - Anneal the films at a moderate temperature, typically around 150°C, for 10-15 minutes to convert the precursor into a stable MoOx film.[4]
- Cool Down: Allow the substrates to cool down to room temperature before proceeding with the deposition of the active layer.

# **Protocol 3: Solution-Processing of Molybdenum Oxide from Ammonium Molybdate**

This protocol outlines the deposition of MoOx films from an aqueous solution of an ammonium molybdate precursor.[8][9][10][11]

Materials and Equipment:

- Ammonium molybdate tetrahydrate ((NH4)6Mo7O24·4H2O)
- Deionized water
- Spin-coater
- Hotplate or furnace

- Precursor Solution Preparation:
  - Dissolve ammonium molybdate tetrahydrate in deionized water to the desired concentration (e.g., 0.15 g/ml).[8]



- Stir the solution until the precursor is completely dissolved.
- Substrate Preparation: Clean ITO-coated glass substrates as described in Protocol 1.
- Spin-Coating:
  - Dispense the ammonium molybdate solution onto the ITO substrate.
  - Spin-coat at a speed of approximately 1000-3000 rpm for 30-60 seconds.
- Annealing:
  - Anneal the coated substrates at a temperature between 200°C and 500°C in air. The
    annealing temperature is a critical parameter that influences the conversion of the
    precursor to MoO3 and the final film properties.[8][9][11]
- Cool Down: Let the substrates cool to room temperature before further device fabrication steps.

### Protocol 4: Fabrication of a Conventional Architecture Organic Solar Cell (ITO/MoOx/Active Layer/Cathode)

This protocol describes the fabrication of a standard OSC using a MoOx HTL. The example active layer is P3HT:PCBM.

### Materials and Equipment:

- Substrates with pre-deposited MoOx HTL (from Protocol 1, 2, or 3)
- Poly(3-hexylthiophene-2,5-diyl) (P3HT)
- [12][12]-Phenyl-C61-butyric acid methyl ester (PCBM)
- Anhydrous chlorobenzene or other suitable solvent
- Spin-coater
- Hotplate



- Thermal evaporator for cathode deposition (e.g., Aluminum or Calcium/Aluminum)
- Nitrogen-filled glovebox

- Active Layer Solution Preparation:
  - Inside a nitrogen-filled glovebox, dissolve P3HT and PCBM in chlorobenzene (e.g., in a 1:0.8 weight ratio) to a total concentration of around 20-25 mg/mL.
  - Stir the solution overnight at a slightly elevated temperature (e.g., 40-50°C) to ensure complete dissolution.
- Active Layer Deposition:
  - Filter the P3HT:PCBM solution through a 0.45 μm PTFE filter.
  - Spin-coat the active layer solution onto the MoOx-coated substrate. Typical spin-coating parameters are 600-1000 rpm for 60 seconds.
- Active Layer Annealing:
  - Anneal the substrates on a hotplate inside the glovebox at a temperature of 110-150°C for 10-15 minutes to promote the formation of a favorable morphology for charge transport.
- Cathode Deposition:
  - Transfer the substrates to a thermal evaporator.
  - Deposit the cathode, which is typically a bilayer of a low work function metal (e.g., Ca, ~20 nm) followed by a thicker layer of a more stable metal (e.g., Al, ~100 nm).
- Encapsulation (Optional but Recommended): Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect them from atmospheric degradation.



### Protocol 5: Characterization of MoOx Films and Organic Solar Cells

- 1. UV-Vis Spectroscopy of MoOx Films:
- Purpose: To determine the optical transmittance of the MoOx film.
- Procedure: Place a MoOx-coated transparent substrate (e.g., glass or quartz) in a UV-Vis spectrophotometer and measure the transmittance spectrum, typically from 300 to 900 nm. A high transmittance (>85-90%) in the visible range is desirable.[13]
- 2. X-ray Photoelectron Spectroscopy (XPS) of MoOx Films:
- Purpose: To determine the work function and chemical composition of the MoOx film.
- Procedure: Analyze the MoOx film using an XPS system. The binding energy of the Mo 3d core levels can provide information about the oxidation states of molybdenum (Mo<sup>6+</sup>, Mo<sup>5+</sup>). [14][15][16][17][18] The secondary electron cutoff in the UPS spectrum is used to determine the work function.
- 3. Atomic Force Microscopy (AFM) of MoOx Films:
- Purpose: To characterize the surface morphology and roughness of the MoOx film.
- Procedure: Scan the surface of the MoOx film with an AFM in tapping mode. A smooth and uniform surface with low root-mean-square (RMS) roughness is generally preferred for efficient charge transport and to prevent shorting.[3][19][20][21][22]
- 4. Current Density-Voltage (J-V) Characterization of OSCs:
- Purpose: To determine the key performance parameters (PCE, Voc, Jsc, FF) of the fabricated solar cells.
- Procedure: Use a solar simulator with a calibrated AM 1.5G spectrum (100 mW/cm²) and a source measure unit.[23][24][25][26] Record the current density as the voltage is swept from reverse to forward bias.



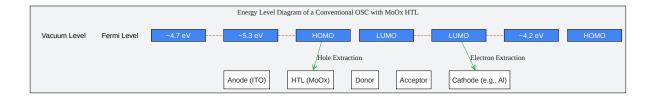
- 5. External Quantum Efficiency (EQE) Measurement of OSCs:
- Purpose: To measure the ratio of collected charge carriers to incident photons at each wavelength.
- Procedure: Use a dedicated EQE setup consisting of a light source, a monochromator, and a lock-in amplifier.[27][28][29][30][31] The integrated EQE spectrum should correspond to the Jsc value obtained from the J-V measurement.

### **Mandatory Visualizations**



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Caption: Experimental workflow for organic solar cell fabrication with a MoOx hole transport layer.





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Caption: Energy level diagram of a typical organic solar cell with a MoOx hole transport layer.

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- To cite this document: BenchChem. [Application Notes and Protocols for Molybdenum Oxide in Organic Solar Cell Fabrication]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8689249#molybdenum-oxide-in-organic-solar-cell-fabrication]

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